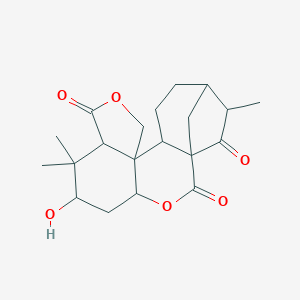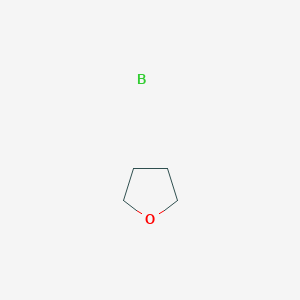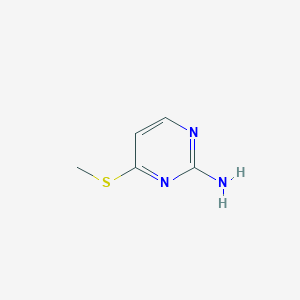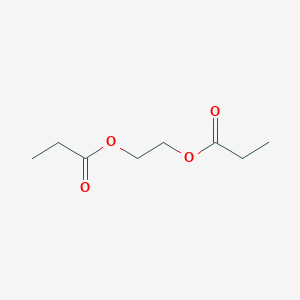
(-)-Ememodin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emodin, also known as 1,3,8-trihydroxy-6-methylanthraquinone, is a naturally occurring anthraquinone derivative. It is primarily found in the roots and barks of various plants, molds, and lichens. Emodin is a significant component of several traditional Chinese herbs, including Rheum palmatum (rhubarb) and Polygonum multiflorum. This compound exhibits a wide range of biological activities, such as anti-inflammatory, anti-bacterial, anti-viral, anti-ulcerogenic, anti-cancer, and anti-cardiovascular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Emodin can be synthesized through various chemical routes. One common method involves the oxidative coupling of chrysophanol with a suitable oxidizing agent. Another approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of emodin often involves the extraction from natural sources, such as rhubarb roots. The extraction process includes steps like drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then purified through techniques like column chromatography or recrystallization to obtain pure emodin .
Analyse Des Réactions Chimiques
Types of Reactions
Emodin undergoes various chemical reactions, including:
Oxidation: Emodin can be oxidized to form emodin anthrone and other derivatives.
Reduction: Reduction of emodin can yield reduced anthraquinone derivatives.
Substitution: Emodin can undergo substitution reactions, particularly at the hydroxyl groups, to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include emodin anthrone, various ethers, and esters of emodin .
Applications De Recherche Scientifique
Chemistry: Emodin is used as a starting material for the synthesis of other anthraquinone derivatives.
Biology: It is studied for its role in modulating biological pathways and its effects on cell proliferation and apoptosis.
Medicine: Emodin has shown promise in treating cardiovascular diseases, cancer, and inflammatory conditions. It is also being investigated for its anti-viral and anti-bacterial properties.
Industry: Emodin is used as a natural colorant in the textile and cosmetic industries .
Mécanisme D'action
Emodin exerts its effects through multiple molecular targets and pathways. It inhibits various kinases, such as mitogen-activated protein kinase (MAPK) and protein kinase C (PKC), which play crucial roles in cell signaling. Emodin also modulates the activity of transcription factors like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and hypoxia-inducible factor-1alpha (HIF-1α). These interactions result in the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation .
Comparaison Avec Des Composés Similaires
Emodin belongs to the anthraquinone family, which includes compounds like chrysophanol, aloe-emodin, and rhein. Compared to these compounds, emodin exhibits a broader range of biological activities and higher potency in certain applications. For instance, aloe-emodin is primarily known for its laxative effects, while emodin has additional anti-cancer and anti-inflammatory properties .
List of Similar Compounds
- Chrysophanol
- Aloe-emodin
- Rhein
- Physcion
- Danthron
Emodin’s unique combination of biological activities and its potential for therapeutic applications make it a compound of significant interest in scientific research and industry.
Propriétés
Numéro CAS |
14237-91-3 |
|---|---|
Formule moléculaire |
C20H26O6 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
6-hydroxy-7,7,17-trimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,9,18-trione |
InChI |
InChI=1S/C20H26O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h9-14,21H,4-8H2,1-3H3 |
Clé InChI |
CYZWIEZNQBBNHE-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(=O)C5C(C(C4)O)(C)C |
SMILES canonique |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(=O)C5C(C(C4)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)




![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)

![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)



![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)


